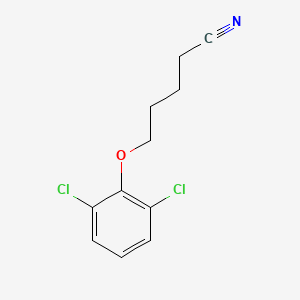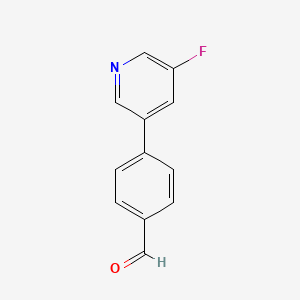
4-(5-Fluoropyridin-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoropyridin-3-yl)benzaldehyde is a fluorinated aromatic aldehyde that contains a pyridine ring substituted with a fluorine atom at the 5-position and a benzaldehyde group at the 4-position. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 5-fluoropyridin-3-ylboronic acid with 4-bromobenzaldehyde in the presence of a palladium catalyst and a base. The reaction is typically carried out in a solvent such as toluene or water under an inert atmosphere.
Direct Fluorination: Another approach is the direct fluorination of pyridine derivatives followed by subsequent functionalization to introduce the benzaldehyde group.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can undergo reduction to form pyridine derivatives with different functional groups.
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles such as amines or alkoxides, often in the presence of a base
Major Products Formed:
Carboxylic acids from oxidation
Reduced pyridine derivatives from reduction
Substituted pyridine derivatives from nucleophilic substitution
Scientific Research Applications
Chemistry: 4-(5-Fluoropyridin-3-yl)benzaldehyde is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals. Biology: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of new drugs, particularly those targeting neurological disorders and cancer. Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(5-Fluoropyridin-3-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atom enhances the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
4-(3-Fluoropyridin-5-yl)benzaldehyde
4-(2-Fluoropyridin-3-yl)benzaldehyde
4-(6-Fluoropyridin-3-yl)benzaldehyde
Uniqueness: 4-(5-Fluoropyridin-3-yl)benzaldehyde is unique due to the position of the fluorine atom on the pyridine ring, which influences its reactivity and biological activity compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-(5-fluoropyridin-3-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUBVFZLWZQADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
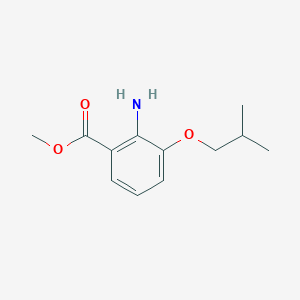
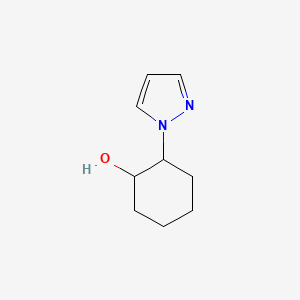

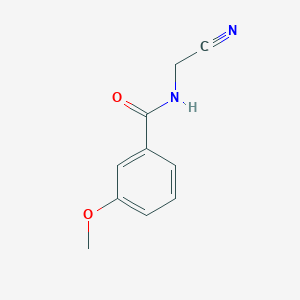
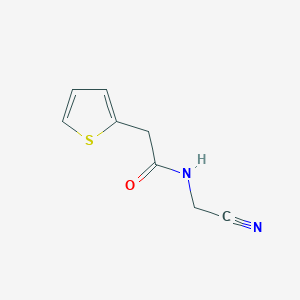
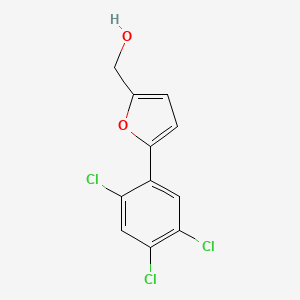

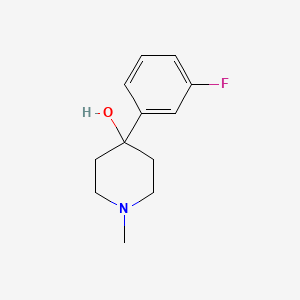
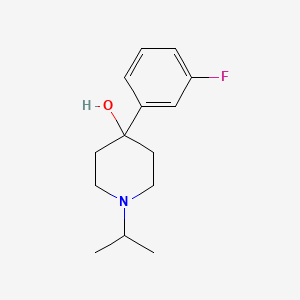
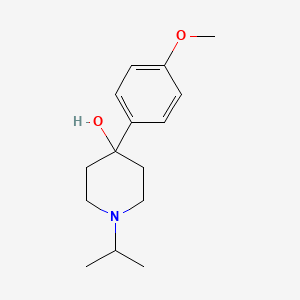

![[4-(5-Fluoropyridin-3-yl)phenyl]methanamine](/img/structure/B7867177.png)

